(E)-3-Octadecene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-octadec-3-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h5,7H,3-4,6,8-18H2,1-2H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKCCFAPMYQFLZ-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Analytical Research Techniques for the Characterization and Detection of E 3 Octadecene
Advanced Chromatographic Separation Methods
Chromatographic techniques are fundamental for isolating (E)-3-Octadecene from complex matrices, a critical prerequisite for accurate identification and quantification. The choice of method depends on the sample's complexity and the analytical objective.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. 3m.com In this method, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. wisc.edu The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them into a unique pattern, serving as a molecular fingerprint. uni-saarland.de
The identification of this compound is achieved by comparing its retention time and the resulting mass spectrum with those of a known standard or with entries in spectral libraries like the NIST/EPA/NIH Mass Spectral Library. 3m.comnist.gov The retention index (RI), a normalized measure of retention time, is also a key parameter for identification. For this compound, specific retention indices have been determined on different types of GC columns, which aids in its unambiguous identification. nist.gov For instance, GC-MS analysis has been employed to identify various octadecene isomers in the extracts of medicinal plants and other biological samples. researchgate.netjddtonline.infoflorajournal.com
Quantification is typically performed by creating a calibration curve with known concentrations of a pure standard or by using an internal standard method. 3m.com The performance-based nature of GC-MS allows for modifications to instrument parameters, such as the GC column type and temperature program, to optimize the separation and meet specific data quality objectives. 3m.com
| Column Type | Active Phase | Temperature (°C) | Kovats' Retention Index (I) | Reference |
|---|---|---|---|---|
| Capillary | Apolane | 160 | 1784.7 | Soják, Krupcík, et al., 1980 nist.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling
While GC-MS is highly effective, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, particularly for comprehensive profiling in complex biological or environmental samples. mdpi.comnih.gov LC separates compounds in the liquid phase, making it suitable for less volatile or thermally unstable molecules, although this compound is amenable to GC. The primary advantage of LC-MS in this context is its versatility in handling diverse sample matrices and its powerful separation capabilities for isomers. lcms.czrsc.org
For nonpolar compounds like this compound, reversed-phase LC using columns like C18 would be the method of choice. researchgate.net Detection by mass spectrometry following LC separation often utilizes ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). However, the low polarity of long-chain alkenes can result in poor ionization efficiency. springernature.com To overcome this, chemical derivatization may be employed to introduce a more easily ionizable functional group, or specialized MS techniques can be used to enhance sensitivity. springernature.com LC-MS is particularly valuable for differentiating isomers that may co-elute or be difficult to resolve by GC alone, providing an orthogonal separation dimension. rsc.org
Spectroscopic Elucidation in Research
Spectroscopy is indispensable for confirming the structural identity of this compound, providing detailed information about its molecular framework, functional groups, and stereochemistry. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. rsc.org It provides information on the chemical environment of specific nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). blogspot.comruc.dk
For this compound, ¹H NMR would show characteristic signals for the vinylic protons (the hydrogens attached to the double-bonded carbons). The chemical shift of these protons would be expected in the range of 5.3-5.5 ppm. Crucially, the coupling constant (J-value) between these two vinylic protons would be relatively large (typically 11-18 Hz), which is diagnostic for a trans (E) configuration of the double bond. The signals for the allylic protons (CH₂ groups adjacent to the double bond) would appear further upfield, around 2.0 ppm. The remaining aliphatic protons of the long hydrocarbon chain would produce a complex, overlapping signal region between approximately 0.8 and 1.4 ppm, with the terminal methyl groups appearing as distinct triplets.
¹³C NMR spectroscopy would complement this by showing distinct signals for the sp²-hybridized carbons of the double bond (around 120-140 ppm) and the sp³-hybridized carbons of the alkyl chain. ruc.dk
| Nucleus | Position | Expected Chemical Shift (ppm) | Key Information Provided |
|---|---|---|---|
| ¹H | Vinylic (-CH=CH-) | ~5.3 - 5.5 | Presence of double bond; large coupling constant confirms (E)-stereochemistry |
| ¹H | Allylic (=CH-CH₂-) | ~2.0 | Position of the double bond |
| ¹³C | Vinylic (-C=C-) | ~120 - 140 | Presence and position of the double bond |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. pressbooks.pub For this compound, the IR spectrum would display several characteristic absorption bands that confirm its alkene nature.
A key diagnostic peak for the trans-disubstituted double bond is a strong C-H out-of-plane bending vibration that occurs in the 960-975 cm⁻¹ region. pressbooks.pubopenstax.org The presence of this strong band is a reliable indicator of the (E) stereoisomer. Other expected absorptions include C-H stretching vibrations from the vinylic hydrogens just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) and from the aliphatic C-H bonds just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). openstax.org The C=C stretching vibration for a trans-alkene is expected around 1665-1675 cm⁻¹, though this peak can sometimes be weak or absent due to the symmetry of the double bond. libretexts.org
| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Significance |
|---|---|---|---|
| C-H Stretch | Vinylic (=C-H) | 3020 - 3100 | Confirms presence of alkene |
| C-H Stretch | Aliphatic (-C-H) | 2850 - 2960 | Confirms presence of alkyl chain |
| C=C Stretch | Alkene (-C=C-) | 1665 - 1675 | Confirms presence of double bond (may be weak) |
| =C-H Bend (out-of-plane) | trans-Alkene | 960 - 975 | Strong absorption, diagnostic for (E)-stereochemistry |
Mass Spectrometry Fragmentation Patterns for Isomer Differentiation
Mass spectrometry (MS), particularly when using electron ionization (EI), provides a characteristic fragmentation pattern that is vital for structural elucidation. nist.gov When this compound is ionized, it forms a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight (252.5 g/mol ). nist.govnist.gov
This molecular ion is often unstable and undergoes fragmentation. The fragmentation pattern of long-chain alkenes is characterized by clusters of peaks corresponding to the loss of successive alkyl radicals. libretexts.orglibretexts.org The fragmentation is influenced by the position of the double bond, as cleavage at the allylic position (the C-C bond adjacent to the double bond) is favored, leading to the formation of stable resonance-stabilized carbocations. For this compound, cleavage at the C4-C5 bond or the C2-C3 bond would be significant. The resulting mass spectrum is a complex pattern of fragment ions, with the most abundant peaks often corresponding to smaller, stable alkyl cations (e.g., at m/z 43, 57, 71). wisc.edu
Differentiating this compound from its positional isomers (e.g., 1-octadecene (B91540), 9-octadecene) or its stereoisomer (Z)-3-octadecene based on standard EI-MS alone can be challenging, as their spectra can be very similar. researchgate.netmsu.edu However, subtle differences in the relative abundances of certain fragment ions can be statistically analyzed to distinguish between them. nih.gov More advanced techniques, such as tandem mass spectrometry (MS/MS), can provide more definitive structural information by isolating a specific fragment ion and inducing further fragmentation, which can reveal more detailed structural differences between isomers. lcms.cz
| m/z (Mass/Charge) | Relative Intensity | Possible Fragment |
|---|---|---|
| 252 | Low | [C₁₈H₃₆]⁺• (Molecular Ion) |
| 70 | High | [C₅H₁₀]⁺• (Allylic/Vinylic Cleavage Fragment) |
| 69 | High | [C₅H₉]⁺ (Allylic/Vinylic Cleavage Fragment) |
| 56 | High | [C₄H₈]⁺• (Allylic/Vinylic Cleavage Fragment) |
| 55 | High | [C₄H₇]⁺ (Allylic/Vinylic Cleavage Fragment) |
| 43 | High | [C₃H₇]⁺ (Alkyl Fragment) |
Advanced Fractionation and Purification Techniques for Research Applications
The isolation of high-purity this compound is essential for specific research applications, necessitating advanced fractionation and purification techniques. The primary challenge lies in separating this compound from its various structural and geometric isomers, such as cis-3-Octadecene and other positional isomers of octadecene, which often possess very similar physicochemical properties. Standard distillation methods may prove insufficient for achieving the high levels of purity required for detailed chemical analysis and synthesis. stackexchange.com Consequently, sophisticated chromatographic methods are predominantly employed to achieve effective separation.
Advanced Chromatographic Techniques
Chromatography is a cornerstone for the purification of alkene isomers. The selection of a specific technique depends on the required purity, sample volume, and the nature of the impurities.
Preparative Gas Chromatography (pGC) is a powerful technique for the separation and purification of volatile compounds and is well-suited for isolating specific isomers of octadecene. researchgate.net By scaling up the principles of analytical gas chromatography, pGC can handle larger sample volumes to yield pure fractions. The separation is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. For C18 isomers, the choice of the column's stationary phase is critical. Polar stationary phases, such as those containing cyanopropyl silicones, are often effective in separating fatty acid methyl esters (FAMEs), which are structurally similar to long-chain alkenes, based on the degree of unsaturation and geometric configuration. researchgate.net
Key components of a pGC system include a specialized injector for large sample volumes, a high-capacity column, a gas splitter at the column's exit, and a collection device to trap the purified fractions. researchgate.net The efficiency of the separation allows for the isolation of isomers with very high purity.
Table 1: Comparison of GC Columns for C18:1 Isomer Separation This table is interactive. Click on the headers to sort the data.
| Column Type | Dimensions | Stationary Phase | Operating Temperature | Application Note |
|---|---|---|---|---|
| DB-23 | 60 m x 0.25 mm ID, 0.15 µm film | Cyanopropyl silicone | 180 °C (Isothermal) | Separation of C18:1 isomers from hydrogenated oil. researchgate.net |
| HP-88 | 100 m x 0.25 mm ID, 0.2 µm film | Cyanopropyl polysiloxane | 180 °C (Isothermal) | Offers different selectivity compared to DB-23 for C18:1 isomers. researchgate.net |
High-Performance Liquid Chromatography (HPLC) is another versatile technique for the purification of octadecene isomers. The separation can be performed in either normal-phase or reversed-phase mode. For non-polar compounds like this compound, reversed-phase HPLC using a C18 stationary phase is a common starting point for method development, as it provides maximum retention for hydrophobic molecules. silicycle.com
A particularly effective method for separating alkene isomers is silver ion HPLC (Ag+-HPLC). This technique utilizes a stationary phase impregnated with silver ions. The silver ions interact reversibly with the π-electrons of the double bonds in the alkene molecules. The strength of this interaction depends on the number, position, and geometry (cis/trans) of the double bonds, allowing for the fine separation of complex isomer mixtures that are often inseparable by other methods. nih.gov The combination of reversed-phase HPLC and Ag+-HPLC can be a powerful strategy for isolating pure C18 isomers. nih.gov
Table 2: HPLC Conditions for Isomer Separations This table is interactive. Click on the headers to sort the data.
| Column Type | Stationary Phase | Mobile Phase | Application Note |
|---|---|---|---|
| SiliaChrom Plus C18 | C18 (Octadecylsilane) | Methanol : Acetonitrile (25 : 75) | Separation of hydrophobic tocopherol isomers; demonstrates applicability for non-polar compounds. silicycle.com |
| SiliaChrom Plus PFP | Pentafluorophenyl | Methanol : Acetonitrile (25 : 75) with formic acid | Provides alternative selectivity to C18, useful for separating positional isomers. silicycle.com |
Supercritical Fluid Chromatography (SFC) has emerged as a significant "green" purification technology, combining advantages of both gas and liquid chromatography. chromatographytoday.comwaters.com It typically uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar organic co-solvent like methanol. wikipedia.org Supercritical CO₂ has low viscosity and high diffusivity, which allows for high separation efficiency and speed. chromatographytoday.com
SFC is essentially a normal-phase chromatographic technique and is highly effective for the purification of low to moderate molecular weight, thermally labile molecules, and for separating both chiral and achiral isomers. wikipedia.org For the purification of this compound, SFC offers several advantages over HPLC, including faster separations, reduced organic solvent consumption and cost, and simpler fraction collection, as the CO₂ mobile phase vaporizes upon depressurization. waters.comwikipedia.org The principles for scaling up from analytical to preparative SFC are similar to those in HPLC, making it a viable technique for obtaining research quantities of pure isomers. chromatographyonline.com
Table 3: Key Parameters in Preparative Supercritical Fluid Chromatography (SFC) This table is interactive. Click on the headers to sort the data.
| Parameter | Description | Significance |
|---|---|---|
| Mobile Phase | Primarily supercritical CO₂ with an organic co-solvent (e.g., methanol, ethanol). wikipedia.org | The composition of the mobile phase controls solute retention and selectivity. Low viscosity leads to high efficiency. chromatographytoday.com |
| Stationary Phase | Similar to HPLC columns (e.g., silica, chiral phases, ethylpyridine). wikipedia.orgchromatographyonline.com | The choice of stationary phase is crucial for achieving the desired selectivity between isomers. chromatographyonline.com |
| Temperature | Must be above the critical temperature of the mobile phase (e.g., >40 °C for CO₂). wikipedia.org | Affects solvent density and viscosity, thereby influencing retention and separation. |
| Pressure | Controlled by a back-pressure regulator; a key parameter for adjusting solvent strength. wikipedia.org | Higher pressure increases the density of the supercritical fluid, enhancing its solvating power. |
| Flow Rate | Typically higher than in HPLC due to the low viscosity of the mobile phase. chromatographyonline.com | Allows for faster analysis and purification, increasing throughput. chromatographyonline.com |
Theoretical and Computational Chemistry Studies of E 3 Octadecene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules at an atomic level. For (E)-3-Octadecene, these methods provide insights into its electronic distribution, bonding, and energetic characteristics.
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a widely employed ab initio quantum mechanical modeling method used to investigate the electronic structure of molecules. Applied to this compound, DFT calculations can elucidate the electron density distribution, molecular electrostatic potential, and atomic charges. These analyses are crucial for predicting molecular reactivity and intermolecular interactions. Studies using DFT typically involve optimizing the molecular geometry to its ground state and then calculating various electronic properties. For instance, the electron density around the double bond and the influence of the long alkyl chain on the electronic distribution can be precisely mapped. The choice of functional and basis set significantly impacts the accuracy of the results, with common choices including B3LYP or PBE functionals paired with basis sets like 6-31G(d) or larger. These calculations can reveal the polarity of the molecule and the distribution of electron-rich and electron-deficient regions, which are key to understanding its chemical behavior.
Molecular Orbital Analysis (HOMO/LUMO)
Molecular Orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about a molecule's electronic transitions and reactivity. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of a molecule's stability and its propensity to undergo electronic excitations or chemical reactions, such as electrophilic or nucleophilic attack. For this compound, the HOMO is typically localized on the pi system of the double bond, while the LUMO might involve antibonding orbitals associated with the double bond or sigma systems. Computational studies can quantify these energy levels and visualize the spatial distribution of these orbitals. A smaller HOMO-LUMO gap generally suggests a more reactive molecule, whereas a larger gap indicates greater stability. These parameters are essential for predicting how this compound might interact with other molecules in chemical processes.
Molecular Modeling and Conformational Analysis of Long-Chain Alkenes
Molecular modeling techniques are vital for understanding the three-dimensional structure and flexibility of long-chain molecules like this compound. Conformational analysis investigates the various spatial arrangements (conformations) a molecule can adopt due to rotation around single bonds.
Energy Minimization and Geometrical Optimization
Energy minimization and geometrical optimization are core processes in molecular modeling. They involve adjusting the atomic coordinates of a molecule to find its lowest energy state, representing the most stable conformation. For this compound, with its 18-carbon chain and a double bond at the 3-position, numerous rotatable single bonds exist. Computational methods, such as those based on molecular mechanics force fields or quantum chemical calculations, are used to systematically explore these conformational possibilities. The process typically starts with an initial guess of the molecular geometry and iteratively refines it until no further significant energy reduction is achieved. This yields a geometrically optimized structure, providing precise bond lengths, bond angles, and dihedral angles. The accuracy of these optimizations depends heavily on the chosen force field parameters or the level of theory in quantum chemical calculations.
Isomer Stability and Interconversion Pathways
The stability of different isomers and the pathways for their interconversion are critical aspects of molecular behavior. For this compound, computational studies can compare its conformational stability against other isomers of octadecene (e.g., cis isomers, or isomers with the double bond at different positions). By calculating the relative energies of various conformers, researchers can identify the most stable arrangements. Furthermore, transition state theory, often coupled with computational chemistry, can be used to map out the energy barriers for interconversion between different conformers or isomers. Understanding these pathways is essential for predicting the behavior of this compound under different thermal or catalytic conditions, including potential isomerization processes.
Simulation of Reaction Mechanisms and Catalytic Processes
The simulation of reaction mechanisms and catalytic processes allows for a detailed understanding of how molecules like this compound participate in chemical transformations. Computational methods can predict reaction pathways, identify transition states, and estimate activation energies, thereby providing mechanistic insights. For catalytic processes, such as hydrogenation, polymerization, or oxidation involving this compound, computational modeling can elucidate the role of the catalyst in lowering activation barriers and directing selectivity. This might involve studying the interaction of this compound with active sites of a catalyst, determining binding energies, and simulating the elementary steps of the catalytic cycle. For example, DFT calculations can be used to model the interaction of the alkene with a metal catalyst surface, predicting adsorption geometries and reaction intermediates. Such simulations are invaluable for designing more efficient catalysts and optimizing reaction conditions.
Occurrence and Environmental Pathways of E 3 Octadecene
Natural Occurrence in Biological Extracts (Excluding Direct Biological Activity/Therapeutic Use)
(E)-3-Octadecene has been identified as a component in various biological extracts, primarily within plant materials and associated with microbial studies. Its presence in these matrices is generally reported as part of complex volatile profiles or metabolic studies, without direct attribution to biological activity or therapeutic use in the cited contexts.
Identification in Plant Extracts
Research has documented the presence of This compound in extracts from several plant species. These identifications are typically made through gas chromatography-mass spectrometry (GC-MS) analysis as part of broader phytochemical investigations.
Aegle marmelos: While specific studies detailing This compound in Aegle marmelos were not directly found in the initial search, related alkene compounds are often present in plant volatile profiles.
Ricinus communis: Studies on Ricinus communis (castor bean) have identified various fatty acid derivatives and hydrocarbons, but specific mentions of This compound were not prominent in the initial search results.
Urena lobata: Phytochemical analyses of Urena lobata have identified a range of compounds, but This compound was not explicitly highlighted in the initial search.
Curculigo pilosa: Similarly, research into the chemical constituents of Curculigo pilosa has not yielded direct mentions of This compound in the preliminary search.
Caulerpa racemosa: Marine algae, such as Caulerpa racemosa, are known sources of diverse lipids and volatile organic compounds. While specific identification of This compound in this species requires further targeted investigation, related unsaturated hydrocarbons are commonly found in marine organisms.
Pine Oil: While not a specific plant extract in the same vein as the others, pine oil, derived from pine trees, is a complex mixture of terpenes and other volatile organic compounds. Studies on pine oil composition have identified various hydrocarbons, but specific reports of This compound are not universally present in general analyses.
Association with Microbial Metabolites and Biotransformation Studies
This compound has been identified as a component in the metabolic profiles of certain microorganisms. For instance, GC-MS analysis of an ethyl acetate (B1210297) extract from Streptomyces levis strain HFM-2, isolated from the human gut, revealed This compound among its major constituents. researchgate.net This indicates its potential as a microbial metabolite. Biotransformation studies, which examine how microorganisms modify chemical compounds, may involve alkenes like This compound , though specific detailed pathways for this compound were not extensively detailed in the provided search results.
Environmental Fate and Degradation Studies
Research into the environmental behavior of This compound primarily focuses on its potential degradation pathways and detection in environmental matrices.
Biodegradation Pathways in Soil and Aquatic Systems
While specific, detailed biodegradation pathways for This compound in soil and aquatic systems were not explicitly detailed in the provided search results, unsaturated hydrocarbons are generally subject to microbial degradation. Microorganisms in soil and water environments can metabolize alkenes through various enzymatic processes, including oxidation and cleavage of the double bond, often leading to the formation of fatty acids or smaller organic molecules. nih.gov The rate and specific pathways depend on environmental conditions and the microbial consortia present.
Detection in Environmental Samples and Waste Streams (e.g., Wastewaters)
The presence of This compound has been noted in environmental samples. While direct detection in wastewaters was not explicitly detailed in the provided snippets, related studies on environmental contaminants and organic pollutants often include the analysis of hydrocarbon fractions. The detection of such compounds in environmental samples is crucial for understanding their persistence and potential impact. nih.govresearchgate.net
Chemical Ecology and Biosynthesis Research (Excluding Direct Biological Activity/Pheromones)
Research in chemical ecology and biosynthesis explores the roles and origins of chemical compounds in ecological interactions and biological pathways. While This compound is a long-chain alkene, its specific roles in chemical ecology, such as pheromonal activity, were excluded from this section as per the instructions. Biosynthesis research would focus on the metabolic pathways by which organisms produce this compound. For example, studies on plant volatile composition, such as those concerning Marrubium vulgare, analyze the complex mixtures of compounds, including hydrocarbons like alkenes, which are products of plant secondary metabolism. mdpi.com The variation in the composition of these volatile profiles can be influenced by environmental factors, suggesting that biosynthesis is a dynamic process. mdpi.com
Advanced Applications and Industrial Relevance in Academic Research Excluding Dosage, Clinical, Safety
Role as a Monomer and Building Block in Polymer Science Research
The utility of long-chain olefins as monomers and co-monomers is well-established in polymer science. They serve as critical building blocks for modifying polymer backbones, thereby tailoring the material's physical and chemical properties.
Co-Monomer in Linear Low-Density Polyethylene (B3416737) (LLDPE) and Specialty Elastomers
Linear Low-Density Polyethylene (LLDPE) is produced by the copolymerization of ethylene (B1197577) with an alpha-olefin co-monomer. nih.gov The incorporation of co-monomers like 1-butene, 1-hexene, and 1-octene (B94956) introduces short-chain branches (SCBs) into the otherwise linear polyethylene chain. nih.govwikipedia.org These branches disrupt the crystalline structure of the polymer, which results in lower density and crystallinity, and enhanced flexibility, tear resistance, and durability. nih.gov
While alpha-olefins are predominantly used due to their favorable reaction kinetics with common polymerization catalysts, research has also been conducted on the effects of longer-chain co-monomers, including 1-octadecene (B91540). researchgate.net The incorporation of a C₁₈ chain as a branch has a significant impact on the polymer's properties. Studies on ethylene/1-octadecene copolymers show that as the comonomer content increases, the crystallinity and melting point of the resulting polymer decrease, leading to materials with greater elasticity. researchgate.net The use of internal olefins like (E)-3-Octadecene as a co-monomer in this context is less common, as the internal double bond is sterically hindered and less reactive in typical Ziegler-Natta or metallocene-catalyzed polymerizations. However, their potential inclusion could lead to unique polymer architectures and properties.
Table 1: Effect of α-Olefin Co-monomer on LLDPE Properties
| Co-monomer | Branch Length | Typical Effect on Polymer Properties |
|---|---|---|
| 1-Butene | C₂ | Standard LLDPE properties |
| 1-Hexene | C₄ | Improved tear strength and puncture resistance |
| 1-Octene | C₆ | Enhanced softness and flexibility |
| 1-Octadecene | C₁₆ | Significant reduction in crystallinity, increased elasticity |
Precursor for Biodegradable Polymers
There is growing research interest in utilizing renewable feedstocks and long-chain hydrocarbons like octadecene to create biodegradable polymers. researchgate.net One promising route is through olefin metathesis, a powerful reaction for rearranging carbon-carbon double bonds. For instance, the self-metathesis of methyl oleate (B1233923) (derived from natural fats and oils) using a Grubbs catalyst produces two key C₁₈ molecules: 9-octadecene (B1240498) and dimethyl 9-octadecenedioate. researchgate.net
The resulting difunctional ester, dimethyl 9-octadecenedioate, is a valuable monomer for producing biodegradable polyesters through condensation polymerization. researchgate.netcornell.edu These polyesters can be designed to degrade via hydrolysis of the ester linkages. polysciences.comrsc.org Although this specific reaction yields 9-octadecene, it demonstrates a clear pathway where C₁₈ internal olefins are co-products in the synthesis of monomers for sustainable polymers. This positions compounds like this compound as potential platform chemicals within biorefinery concepts aimed at producing environmentally benign materials.
Application in Nanotechnology Research
In nanotechnology, long-chain hydrocarbons are indispensable as solvents, surfactants, and stabilizing agents in the synthesis of nanoparticles. Their physical properties, such as high boiling points and non-coordinating nature, are critical for controlling nanocrystal growth at high temperatures.
Capping Agent for Nanocrystal and Quantum Dot Synthesis
The synthesis of high-quality colloidal nanocrystals and quantum dots often requires high temperatures (120–320 °C) to facilitate precursor decomposition and crystal growth. chemicalbook.comacs.org 1-Octadecene is widely used in these syntheses as a non-coordinating, high-boiling-point solvent. chemicalbook.comnih.gov In this role, it provides a stable thermal medium for the reaction.
Furthermore, octadecene and its derivatives (like oleylamine) act as capping agents or ligands. nih.gov The long C₁₈ hydrocarbon chain binds to the surface of the growing nanocrystal, providing a stabilizing layer. This function is crucial for controlling the size and shape of the nanoparticles and preventing uncontrolled growth. researchgate.net While 1-octadecene is the most commonly cited isomer, the fundamental stabilizing property is derived from its long alkyl chain, a feature shared by this compound. A significant area of academic research involves the spontaneous polymerization of 1-octadecene at the high temperatures used for synthesis, which creates poly(1-octadecene) impurities that are difficult to separate from the final nanocrystal product. acs.orgresearchgate.net
Table 2: Examples of Nanomaterials Synthesized Using 1-Octadecene
| Nanomaterial | Synthesis Role of 1-Octadecene |
|---|---|
| CdSe Quantum Dots | High-boiling solvent, capping agent |
| InP Quantum Dots | Reaction medium |
| MnFe₂O₄ Nanoparticles | High-boiling solvent |
| GaP, GaAs Quantum Dots | Solvent, stabilizer |
Role in Nanoparticle Stabilization and Agglomeration Prevention
The primary mechanism by which long-chain molecules like this compound stabilize nanoparticles is through steric hindrance. Once the nanoparticles are formed, their surfaces are coated with a layer of the octadecene molecules. The long, flexible hydrocarbon tails extend into the solvent, creating a repulsive barrier between particles. nih.gov This barrier physically prevents the nanoparticles from approaching each other closely enough to aggregate, which would otherwise lead to instability and loss of their unique nanoscale properties. rsc.org The effectiveness of this stabilization is crucial for maintaining a monodisperse colloidal suspension, which is essential for most applications in electronics and biomedicine. nih.gov
Intermediate in the Synthesis of Specialty Chemicals
Long-chain olefins are valuable intermediates in the synthesis of a wide range of specialty chemicals, including lubricants, plasticizers, and surfactants. pubcompare.ai The double bond provides a reactive site for various chemical transformations, such as epoxidation, hydrogenation, and addition reactions, allowing for the creation of functionalized molecules with specific properties.
Research has demonstrated the use of octadecene-maleic anhydride (B1165640) copolymers as multifunctional lubricant oil additives. researchgate.net These polymers can act as viscosity index improvers and dispersants. Additionally, C₁₈ olefins serve as precursors for synthetic base oils used in high-performance lubricants. mdpi.com The metathesis of oleic acid derivatives, which yields C₁₈ olefins and diesters, is a key example of converting renewable resources into valuable specialty chemicals. researchgate.net The resulting long-chain diesters can be used as plasticizers or lubricant base stocks, while the accompanying 9-octadecene can be further functionalized for other applications. researchgate.net
Table 3: Specialty Chemicals Derived from C₁₈ Olefin Intermediates
| C₁₈ Intermediate | Reaction Type | Resulting Specialty Chemical | Application Area |
|---|---|---|---|
| Octadecene | Copolymerization with Maleic Anhydride | Polymeric Ester-Amide Additives | Lubricant Additives (Dispersants) |
| Methyl Oleate | Homo-Metathesis | Dimethyl 9-Octadecenedioate | Monomer for Biodegradable Polyesters |
| Methyl Oleate | Homo-Metathesis | 9-Octadecene | Chemical Intermediate |
| Octadecene | Hydrogenation | Octadecane (B175841) | Emollient, Phase Change Material |
Precursor for Lubricants, Plasticizers, and Waxes
The chemical structure of this compound is foundational to the production of high-performance synthetic lubricants, plasticizers, and waxes. The long aliphatic chain imparts desirable properties such as hydrophobicity, thermal stability, and specific viscosity characteristics after chemical modification.
Synthetic Lubricants: this compound is a precursor for polyalphaolefins (PAOs), which are a major class of synthetic lubricants. Through catalytic oligomerization, the octadecene monomers are linked to form larger polymer chains. The resulting PAOs have excellent thermal stability and low viscosity, making them suitable for high-performance automotive and industrial applications . Subsequent hydrogenation of the oligomerized product removes residual double bonds, producing a saturated hydrocarbon (octadecane), which further enhances oxidative stability .
Plasticizers: Hydrogenated derivatives of octadecene, such as octadecane, are utilized as plasticizers. These molecules can be incorporated into polymer matrices to increase flexibility and durability. Research has shown the application of long-chain alkanes like octadecane in the manufacture of specialized alloys and polymers, where they improve the flowability and processing of powder mixtures .
Waxes and Emollients: Through hydrogenation, this compound is converted to octadecane, a waxy solid at room temperature. This saturated hydrocarbon is used in cosmetic and personal care formulations as an emollient, which helps to improve product texture, retain moisture, and provide a non-greasy finish . Furthermore, octadecene can be a starting material for the synthesis of wax esters, which are composed of long-chain fatty acids and long-chain fatty alcohols. These esters are key components of bio-lubricants and natural cuticular waxes .
The conversion of this compound to these products typically involves foundational chemical reactions, as detailed in the table below.
| Product Class | Key Intermediate Reaction | Reactant(s) | Resulting Compound Type |
| Lubricants (PAOs) | Catalytic Oligomerization | Acid Catalysts (e.g., BF₃) | Polyalphaolefin |
| Plasticizers | Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | Saturated Alkane (Octadecane) |
| Waxes/Emollients | Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | Saturated Alkane (Octadecane) |
Synthesis of Fragrance Compounds
While not a direct fragrance ingredient itself, this compound can be chemically transformed into aldehydes, a class of compounds central to the flavor and fragrance industry researchgate.net. The conversion of internal olefins like this compound into valuable linear aldehydes is a key challenge, as direct hydroformylation tends to be inefficient.
Academic research has demonstrated a highly effective two-step strategy known as the isomerization-hydroformylation of internal olefins. This process uses specialized rhodium catalysts to first migrate the internal double bond to the terminal (alpha) position, followed by the addition of a formyl group (-CHO) nih.gov.
Isomerization: The rhodium catalyst, coordinated with specific tetraphosphorus (B14172348) ligands, facilitates the migration of the double bond from the 3-position to the 1-position, converting this compound into 1-Octadecene.
Hydroformylation: The same catalytic system then reacts the terminal 1-Octadecene with syngas (a mixture of carbon monoxide and hydrogen) to produce the linear C19 aldehyde, nonadecanal (B95530) nih.govnih.gov.
This process is highly regioselective, yielding predominantly the linear aldehyde, which is often more valuable in fragrance applications than its branched counterpart nih.gov. The resulting nonadecanal possesses olfactory properties that can be utilized in fragrance formulations or can serve as an intermediate for further conversion into other fragrance alcohols or esters.
| Step | Reaction | Catalyst System | Key Outcome |
| 1 | Isomerization | Rhodium complex with tetraphosphorus ligands | Migration of C=C bond to terminal position (1-Octadecene) |
| 2 | Hydroformylation | Rhodium complex with tetraphosphorus ligands | Addition of H and CHO across terminal C=C bond |
| Product | Linear Aldehyde (Nonadecanal) |
Derivatization for Surfactant Formulations
This compound is a valuable precursor for various classes of surfactants due to its long, hydrophobic carbon chain. Through targeted chemical reactions at the double bond, a polar head group can be introduced, creating an amphiphilic molecule with surface-active properties .
Anionic Surfactants: A primary route to anionic surfactants is through sulfonation. This compound can be reacted with a sulfonating agent like sulfur trioxide (SO₃), followed by neutralization with a base such as sodium hydroxide (B78521) (NaOH) vulcanchem.com. This process yields sodium (E)-octadecene-sulfonate, an effective anionic surfactant used in industrial detergents, emulsifiers, and dispersing agents vulcanchem.comnih.gov.
Non-ionic Surfactants: To produce non-ionic surfactants, this compound is first converted into a long-chain alcohol, 3-octadecanol. This can be achieved through reactions like acid-catalyzed hydration or hydroboration-oxidation. The resulting alcohol is then subjected to ethoxylation, where it is reacted with ethylene oxide to add a chain of polyethylene glycol units selerity.commst.dk. The resulting alcohol ethoxylates are versatile non-ionic surfactants used in a wide range of products, from household cleaners to industrial formulations science.govnih.gov.
Cationic Surfactants: Cationic surfactants can be synthesized from octadecene-derived intermediates. For instance, the conversion of octadecene to an alkyl amine (e.g., octadecylamine) creates a precursor for quaternary ammonium (B1175870) compounds, a major class of cationic surfactants known for their use in fabric softeners and as antimicrobial agents mdpi.com.
Catalytic Applications Beyond its Own Synthesis
Beyond serving as a reactant, derivatives of this compound are finding utility in the design and development of advanced catalytic systems. The long C18 chain can be exploited to impart specific properties, such as solubility, steric hindrance, or surface modification, to a catalyst.
Development of Advanced Catalysts Utilizing Octadecene Derivatives
Research has shown that molecules derived from octadecene can be incorporated into catalysts as ligands or as part of a larger polymer-supported catalytic structure.
Polymeric Catalysts: Copolymers of octadecene, such as poly(octadecene-alt-maleic anhydride), serve as a polymeric backbone that can be chemically modified. In one study, this copolymer was functionalized by reacting the maleic anhydride units with specific amines. The resulting material acted as a polymeric catalyst, demonstrating activity in the degradation of organophosphates researchgate.net. This approach anchors the catalytic sites to a polymer chain, which can aid in catalyst recovery and reuse.
Ligands for Nanocatalysts: Amines derived from octadecene, such as oleylamine (B85491) or its saturated analog octadecylamine (B50001), are widely used as ligands in the synthesis of metal nanoparticles nsf.gov. These nanoparticles often exhibit catalytic properties. The octadecylamine ligand binds to the nanoparticle surface, controlling its growth, preventing aggregation, and modifying its electronic and steric properties researchgate.net. These modifications can directly influence the activity and selectivity of the nanocatalyst in reactions such as selective hydrogenations researchgate.net. The long C18 tail provides solubility in nonpolar solvents, allowing the catalytically active nanoparticles to be dispersed in organic media.
| Catalyst Type | Role of Octadecene Derivative | Example Derivative | Function |
| Polymer-Supported Catalyst | Forms the polymer backbone for catalyst immobilization. | Poly(octadecene-alt-maleic anhydride) | Provides a scaffold for attaching active catalytic sites. |
| Nanoparticle Catalyst | Acts as a surface-modifying ligand. | Octadecylamine | Controls nanoparticle size, stability, and catalytic selectivity. |
Q & A
Q. What are the most reliable synthetic pathways for (E)-3-Octadecene, and how can stereochemical purity be ensured?
- Category : Synthesis and Characterization
- Methodological Answer : The Wittig reaction and catalytic hydrogenation of alkynes are common methods for synthesizing this compound. To ensure stereochemical purity, use high-resolution NMR (¹H and ¹³C) to confirm the double-bond geometry. Gas chromatography-mass spectrometry (GC-MS) with chiral columns can further validate isomer ratios. Cross-referencing spectral data with literature (e.g., retention indices in pyrolysis studies ) ensures consistency. For reproducibility, document reaction conditions (temperature, catalyst loading) meticulously .
Q. How can this compound be distinguished from its (Z)-isomer in complex mixtures?
- Category : Analytical Chemistry
- Methodological Answer : Differential scanning calorimetry (DSC) can exploit melting-point differences between isomers. Infrared (IR) spectroscopy identifies characteristic C=C stretching frequencies, while nuclear Overhauser effect (NOE) NMR experiments differentiate spatial arrangements of substituents. Compare results with published pyrolysis datasets where this compound was identified at 1.39% abundance .
Q. What are the best practices for documenting experimental data on this compound to ensure reproducibility?
- Category : Data Integrity
- Methodological Answer : Maintain lab notebooks with raw data (e.g., spectral peaks, reaction yields), instrument calibration logs, and environmental conditions (humidity, temperature). Use standardized formats for reporting, such as the RSC Advances supplementary material template . Digitize records with metadata tags for easy retrieval and cross-validation .
Advanced Research Questions
Q. How can contradictions in reported thermodynamic properties of this compound be resolved?
- Category : Data Contradiction Analysis
- Methodological Answer : Conduct a meta-analysis of literature values (e.g., enthalpy of formation, vapor pressure) and identify methodological discrepancies (e.g., purity of samples, calibration standards). Replicate experiments using controlled conditions and advanced techniques like isothermal titration calorimetry. Apply error-propagation models to quantify uncertainties . For example, inconsistencies in pyrolysis yields may arise from temperature gradients in GC-MS setups.
Q. What strategies optimize the detection of this compound in bioactive plant extracts with low abundance?
- Category : Analytical Optimization
- Methodological Answer : Pre-concentration techniques, such as solid-phase microextraction (SPME), enhance sensitivity. Pair GC-MS with selective ion monitoring (SIM) to target m/z 252.28, the molecular ion of this compound . Validate against synthetic standards and use principal component analysis (PCA) to distinguish noise from signals in complex matrices .
Q. How can computational models predict the reactivity of this compound in radical-mediated reactions?
- Category : Computational Chemistry
- Methodological Answer : Perform density functional theory (DFT) calculations to map the electron density around the C3 double bond. Compare activation energies for radical addition pathways (e.g., hydrohalogenation) with experimental kinetic data. Validate models using substituent effects observed in pyrolysis studies . Open-source tools like Gaussian or ORCA improve reproducibility .
Q. What experimental designs mitigate degradation of this compound during long-term stability studies?
- Category : Experimental Design
- Methodological Answer : Store samples under inert atmospheres (argon) at -20°C and monitor degradation via periodic GC-MS analysis. Accelerated stability studies (e.g., elevated temperatures) can predict shelf-life using Arrhenius kinetics. Include antioxidants like BHT in storage solutions to inhibit oxidation .
Methodological Frameworks
How to formulate a research question on this compound that addresses gaps in lipid membrane studies?
- Category : Research Design
- Methodological Answer : Conduct a systematic literature review to identify understudied interactions (e.g., this compound’s role in bilayer fluidity). Frame the question as: “How does the incorporation of this compound alter the phase behavior of phospholipid membranes compared to saturated analogs?” Justify using citations to lipidomics studies lacking unsaturated alkene data .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity assays?
Q. How to design a collaborative study on this compound’s environmental fate across multiple labs?
- Category : Reproducibility
- Methodological Answer :
Develop a standardized protocol for sample preparation, instrumentation settings, and data reporting. Use interlaboratory comparisons and z-score analysis to assess consistency. Share raw data via repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
